molecular formula C14H24N2O3 B1521075 tert-Butyl 5-oxo-4,10-diazaspiro[5.5]undecane-10-carboxylate CAS No. 923009-54-5

tert-Butyl 5-oxo-4,10-diazaspiro[5.5]undecane-10-carboxylate

Cat. No.: B1521075
CAS No.: 923009-54-5
M. Wt: 268.35 g/mol
InChI Key: BCWUGEIFXRKYMP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-Butyl 5-oxo-4,10-diazaspiro[5.5]undecane-10-carboxylate is a useful research compound. Its molecular formula is C14H24N2O3 and its molecular weight is 268.35 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Chemical Properties

  • Efficient Synthesis Routes : Meyers et al. (2009) developed scalable synthetic routes to bifunctional tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate, a compound related to tert-Butyl 5-oxo-4,10-diazaspiro[5.5]undecane-10-carboxylate, demonstrating its utility in accessing chemical spaces complementary to piperidine ring systems (Meyers et al., 2009).

  • Novel Synthetic Methods : Li et al. (2014) reported the first synthesis of functionalized trifluoromethylated 8-oxa-2,4-diazaspiro[5.5]undecanes via one-pot multi-component reactions (MCRs), showcasing the versatility in producing diazaspirocycles with significant yields (Li et al., 2014).

  • Antioxidant Stabilizers : Yachigo et al. (1992) explored the synergistic stabilizing effects of tert-butyl-4-hydroxy-5-methylphenyl-propionate derivatives, including diazaspirocycles, highlighting their significant potential as polymer stabilizers due to effective antioxidant properties (Yachigo et al., 1992).

Biological Activity and Applications

  • Bioactive Heterocycles : Blanco-Ania et al. (2017) discussed the synthesis and biological activity of 1,9-diazaspiro[5.5]undecanes, noting their potential in treating various disorders such as obesity, pain, and cardiovascular diseases. This review underscores the significance of diazaspirocycles in developing new therapeutics (Blanco‐Ania et al., 2017).

  • Anticonvulsant Profiles : Aboul-Enein et al. (2014) synthesized and evaluated the anticonvulsant potential of new diazaspiro[5.5]undecane derivatives, revealing promising results that suggest these compounds could be explored further for their therapeutic benefits (Aboul-Enein et al., 2014).

Properties

IUPAC Name

tert-butyl 1-oxo-2,8-diazaspiro[5.5]undecane-8-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H24N2O3/c1-13(2,3)19-12(18)16-9-5-7-14(10-16)6-4-8-15-11(14)17/h4-10H2,1-3H3,(H,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCWUGEIFXRKYMP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC2(C1)CCCNC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H24N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00662900
Record name tert-Butyl 7-oxo-2,8-diazaspiro[5.5]undecane-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00662900
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

923009-54-5
Record name tert-Butyl 7-oxo-2,8-diazaspiro[5.5]undecane-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00662900
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
tert-Butyl 5-oxo-4,10-diazaspiro[5.5]undecane-10-carboxylate
Reactant of Route 2
Reactant of Route 2
tert-Butyl 5-oxo-4,10-diazaspiro[5.5]undecane-10-carboxylate
Reactant of Route 3
tert-Butyl 5-oxo-4,10-diazaspiro[5.5]undecane-10-carboxylate
Reactant of Route 4
Reactant of Route 4
tert-Butyl 5-oxo-4,10-diazaspiro[5.5]undecane-10-carboxylate
Reactant of Route 5
tert-Butyl 5-oxo-4,10-diazaspiro[5.5]undecane-10-carboxylate
Reactant of Route 6
tert-Butyl 5-oxo-4,10-diazaspiro[5.5]undecane-10-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.